![molecular formula C24H17BrFN3O2 B409887 1-{[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione CAS No. 312596-58-0](/img/structure/B409887.png)
1-{[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structures of N-Substituted Pyrazolines
This research presents the synthesis of pyrazole compounds through the condensation of chalcones with hydrazine hydrate, demonstrating methods to create compounds with potential biological activity. The study highlights the detailed X-ray crystal structure determination of these compounds, providing insights into their geometric and electronic structures (Loh et al., 2013).
Thermal and Photochemical Investigation
The paper discusses novel reactions of indole-2,3-dione with pyrazolone under various conditions, leading to the formation of diverse compounds. This research provides a foundation for understanding the reactivity of similar chemical structures under different conditions (Majumdar et al., 1991).
Isostructural Thiazoles Synthesis
This study outlines the synthesis and structural characterization of isostructural thiazole derivatives, exploring their potential in drug design due to their planar structures and perpendicular orientations of certain groups (Kariuki et al., 2021).
Potential Applications
Antimicrobial and Antifungal Activities
Research on the strategic synthesis of difluoromethylated indol-2-ones evaluated their in vitro antibacterial and antifungal activities. This demonstrates the potential biomedical applications of such compounds in combating microbial infections (Chundawat et al., 2016).
Fluorescent Assessment of Pyrazoline Derivatives
A study focused on the synthesis, spectral characterization, and fluorescent properties of pyrazoline derivatives. This research is significant for developing fluorescent materials with potential applications in bioimaging and sensors (Ibrahim et al., 2016).
Cancer Inhibitory Activity Evaluation
The synthesis and evaluation of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives for anticancer activity provide insights into the therapeutic potential of such compounds. This study highlights the importance of structural modifications to enhance biological activity (Jing et al., 2012).
properties
IUPAC Name |
1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFN3O2/c25-17-9-5-15(6-10-17)20-13-22(16-7-11-18(26)12-8-16)29(27-20)14-28-21-4-2-1-3-19(21)23(30)24(28)31/h1-12,22H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYASFPBOCAIME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=CC=CC=C4C(=O)C3=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione |
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